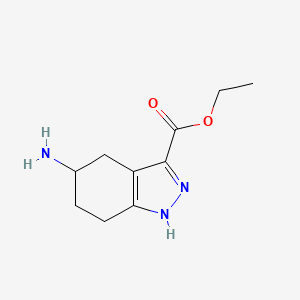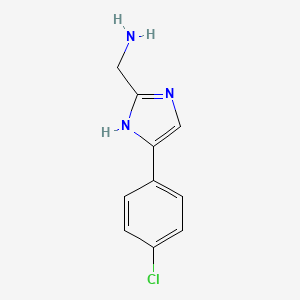
CBS1117
Übersicht
Beschreibung
CBS1117 is a novel small-molecule fusion inhibitor that has shown promising antiviral activity against influenza A viruses, particularly the H5N1 strain. This compound has been characterized for its ability to bind near the hemagglutinin fusion peptide, a critical region involved in the virus’s entry into host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain .
Industrial Production Methods: Industrial production of CBS1117 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CBS1117 unterliegt hauptsächlich Substitutionsreaktionen, bei denen bestimmte funktionelle Gruppen eingeführt oder modifiziert werden, um seine antiviralen Eigenschaften zu verbessern. Es nimmt auch an hydrophoben Wechselwirkungen mit dem Hämagglutininprotein teil, die für seine inhibitorische Aktivität entscheidend sind .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, die die selektive Einführung funktioneller Gruppen ermöglichen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um eine optimale Reaktionsausbeute zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die endgültige aktive Verbindung selbst, die dann gereinigt und auf ihre antivirale Aktivität charakterisiert wird. Nebenprodukte und Zwischenprodukte werden typischerweise während des Reinigungsprozesses entfernt .
Wissenschaftliche Forschungsanwendungen
CBS1117 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an das Hämagglutininprotein des Influenzavirus bindet, insbesondere in der Nähe der Fusionspeptidregion. Diese Bindung stört den Hämagglutinin-vermittelten Fusionsprozess und verhindert, dass das Virus in Wirtszellen eindringt. Die Verbindung bildet ausgedehnte hydrophobe Kontakte mit der Hämagglutininoberfläche und stabilisiert das Protein in einer Konformation, die die Membranfusion nicht ermöglichen kann .
Ähnliche Verbindungen:
Tamiflu (Oseltamivir): Ein Neuraminidase-Inhibitor, der zur Behandlung von Influenza-Infektionen eingesetzt wird.
Xofluza (Baloxavir Marboxil): Ein cap-abhängiger Endonuklease-Inhibitor, der die virale RNA-Transkription stört.
Symmetrel (Amantadin): Ein M2-Ionenkanal-Inhibitor, der zur Behandlung von Influenza eingesetzt wird.
Einzigartigkeit von this compound: this compound ist einzigartig durch seine spezifische Zielsetzung des Hämagglutinin-Fusionspeptids, einer kritischen Region für den viralen Eintritt. Dies macht es zu einer wertvollen Ergänzung des Arsenals an antiviralen Wirkstoffen, insbesondere für Stämme, die gegen andere Klassen von antiviralen Medikamenten resistent sind .
Wirkmechanismus
CBS1117 exerts its effects by binding to the hemagglutinin protein of the influenza virus, specifically near the fusion peptide region. This binding interferes with the hemagglutinin-mediated fusion process, preventing the virus from entering host cells. The compound forms extensive hydrophobic contacts with the hemagglutinin surface, stabilizing the protein in a conformation that is unable to facilitate membrane fusion .
Vergleich Mit ähnlichen Verbindungen
Tamiflu (Oseltamivir): A neuraminidase inhibitor used to treat influenza infections.
Xofluza (Baloxavir Marboxil): A cap-dependent endonuclease inhibitor that interferes with viral RNA transcription.
Symmetrel (Amantadine): An M2 ion channel inhibitor used for influenza treatment.
Uniqueness of CBS1117: this compound is unique due to its specific targeting of the hemagglutinin fusion peptide, a critical region for viral entry. This makes it a valuable addition to the arsenal of antiviral agents, particularly for strains resistant to other classes of antiviral drugs .
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-10(2)19-8-6-11(7-9-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZZSIOQTSNTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198257 | |
| Record name | 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959245-08-0 | |
| Record name | 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959245-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-[1-(1-methylethyl)-4-piperidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[[3-bromo-4-ethoxy-5-(4-methylbenzoyl)benzoyl]amino]benzoic acid](/img/structure/B3182615.png)
![1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3182628.png)


